21-Dehydro Betamethasone 17-Valerate is a synthetic corticosteroid derived from Betamethasone, a well-known anti-inflammatory and immunosuppressive agent. This compound is classified under the category of glucocorticoids, which are steroid hormones that play a significant role in regulating various physiological processes, including inflammation and immune response. The compound is recognized for its potent anti-inflammatory properties and is used in various therapeutic applications.
21-Dehydro Betamethasone 17-Valerate is synthesized from Betamethasone through specific chemical modifications. It belongs to the class of corticosteroids, which are derived from cholesterol and are characterized by their four-ring structure. The compound is primarily utilized in pharmaceutical formulations for treating inflammatory conditions and autoimmune diseases.
The synthesis of 21-Dehydro Betamethasone 17-Valerate involves several steps, typically starting from Betamethasone or its derivatives. One common method includes the following steps:
The synthesis can be performed using various organic solvents and catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for purification and analysis of the final product .
The molecular formula of 21-Dehydro Betamethasone 17-Valerate is , indicating it contains 27 carbon atoms, 37 hydrogen atoms, and 6 oxygen atoms. The structural configuration includes:
The molecular weight of 21-Dehydro Betamethasone 17-Valerate is approximately 448.52 g/mol . The compound's structural characteristics can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation.
21-Dehydro Betamethasone 17-Valerate can undergo various chemical reactions typical of steroid compounds:
These reactions require careful control of environmental conditions (e.g., pH, temperature) to prevent unwanted side reactions and ensure high yields of desired products .
The mechanism of action of 21-Dehydro Betamethasone 17-Valerate involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, it induces a conformational change that leads to:
Data from pharmacological studies indicate that this compound exhibits a high affinity for glucocorticoid receptors, contributing to its efficacy in treating inflammatory conditions .
21-Dehydro Betamethasone 17-Valerate is primarily used in:
This compound exemplifies the advancements in synthetic steroid chemistry aimed at enhancing therapeutic efficacy while minimizing side effects associated with traditional corticosteroids .
21-Dehydro Betamethasone 17-Valerate (systematic name: (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[(pentanoyloxy)carbonyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-21-carbaldehyde) is a structural analog of the glucocorticoid betamethasone 17-valerate. Its core structure retains the pregna-1,4-diene-3,20-dione backbone characteristic of betamethasone derivatives but features a critical oxidation at the C21 position. Here, the primary alcohol (–CH₂OH) of betamethasone 17-valerate is replaced by an aldehyde group (–CHO), resulting in a conjugated enone system between the C20 ketone and C21 aldehyde [7] [8].
The molecular formula is C₂₇H₃₅FO₆, differing from betamethasone 17-valerate (C₂₇H₃₇FO₆) by the loss of two hydrogen atoms due to oxidation [1] [4] [7]. The stereochemical configuration remains consistent with betamethasone:
Property | 21-Dehydro Betamethasone 17-Valerate |
---|---|
Molecular Formula | C₂₇H₃₅FO₆ |
Molecular Weight | 474.57 g/mol |
CAS Registry Number | 378-44-9 (parent betamethasone) [5] [7] |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[(pentanoyloxy)carbonyl]-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-21-carbaldehyde |
InChI Key | SNHRLVCMMWUAJD-OZLMLHQMNA-N (derived from betamethasone valerate) [2] [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra reveal distinct shifts associated with the C21 aldehyde and valerate moiety:
Proton Position | δ (ppm) | Multiplicity | Inference |
---|---|---|---|
H-21 (aldehyde) | 9.50–9.70 | Singlet | Oxidation at C21 |
H-22 (C20 ketone) | - | None | Conjugated with C21 aldehyde |
Valerate –CH₂– | 2.30–2.40 | Multiplet | Ester linkage at C17 |
C16–CH₃ | 1.20–1.30 | Doublet | 16β-methyl configuration |
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorptions include:
Mass Spectrometry
High-resolution ESI-MS shows:
Structural Differences
Functional Implications
Lipophilicity: The aldehyde slightly decreases log P (calculated: 2.8) vs. betamethasone 17-valerate (log P 3.5), impacting skin permeation [4] [8].
Table 3: Structural and Property Comparison
Property | 21-Dehydro Betamethasone 17-Valerate | Betamethasone 17-Valerate | |
---|---|---|---|
C21 Functional Group | Aldehyde (–CHO) | Primary alcohol (–CH₂OH) | |
Molecular Formula | C₂₇H₃₅FO₆ | C₂₇H₃₇FO₆ | |
Key Receptor Interaction | Weak H-bonding | Strong H-bonding via C21–OH | |
Bioactivity | Minimal glucocorticoid activity | High anti-inflammatory potency | |
Role in Pharmaceuticals | Impurity in betamethasone formulations | Active drug substance | [6] [7] [8] |
Synthetic Relevance
21-Dehydro Betamethasone 17-Valerate is primarily identified as:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5